molecular formula C9H11NO2S B2543738 Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate CAS No. 439692-97-4

Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate

Cat. No. B2543738
M. Wt: 197.25
InChI Key: IQSQYRLTSXFHLF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 170-171°C .

Scientific Research Applications

1. Synthesis and Chemical Properties

Methyl 2-aminothiophene-3-carboxylate (MATC) is a key intermediate in various synthesis processes. Its role in organic synthesis, including in medicine, dyes, and pesticides, is significant. Studies have shown that MATC crystallizes in the monoclinic crystal system and can participate in various inter- and intra-interactions due to its amino and carboxyl groups (Tao et al., 2020). Moreover, MATC reacts with trifluoromethyl-containing heterocycles to produce compounds that influence neuronal NMDA receptors (Sokolov et al., 2018).

2. Catalysis and Reaction Mechanisms

MATC is utilized in Thorpe cyclization, particularly in constructing methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates using eco-friendly phase transfer catalysis techniques (Shah, 2011). This compound also partakes in Chan-Lam cross-coupling for N-arylation, facilitating the synthesis of various functional groups (Rizwan et al., 2015).

3. Applications in Organic Chemistry

In the field of organic chemistry, MATC has been used for the synthesis of various novel compounds. It is a reactant in the preparation of thieno[3,2-e][1,4]diazepin-2-ones, showcasing its versatility in compound synthesis (Denoyelle et al., 2015). Additionally, it serves as a starting material for synthesizing thiophene-based bis-heterocyclic monoazo dyes, indicating its utility in dye manufacturing (Karcı & Karcı, 2012).

4. Contribution to Medicinal Chemistry

MATC is used in synthesizing a range of compounds with potential medicinal applications. It is instrumental in the synthesis of nitrothiophene derivatives, which have been evaluated as radiosensitizers and cytotoxins (Threadgill et al., 1991). Additionally, its derivatives have been investigated as potential anti-cancer agents (Mohareb et al., 2016).

Safety And Hazards

  • Hazard Statements : The compound may cause skin and eye irritation (H315, H319) and respiratory discomfort (H335) .
  • Precautionary Statements : Proper handling precautions include avoiding inhalation, skin contact, and ingestion. Use appropriate protective equipment .

properties

IUPAC Name

methyl 2-amino-5-cyclopropylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)6-4-7(5-2-3-5)13-8(6)10/h4-5H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSQYRLTSXFHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate

Citations

For This Compound
1
Citations
T Horiuchi, Y Takeda, N Haginoya… - Chemical and …, 2011 - jstage.jst.go.jp
The design, synthesis, and evaluation of novel thieno [2, 3-d] pyrimidin-4-yl hydrazone analogues as cyclin-dependent kinase 4 (CDK4) inhibitors are described. In continuing our …
Number of citations: 44 www.jstage.jst.go.jp

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